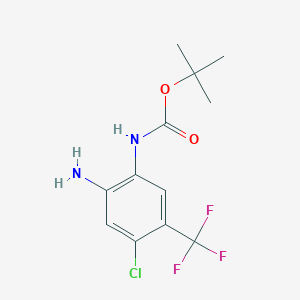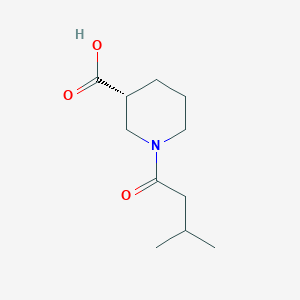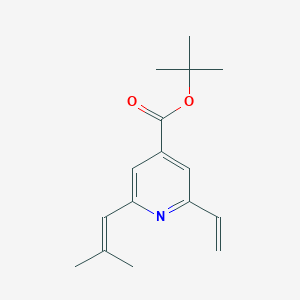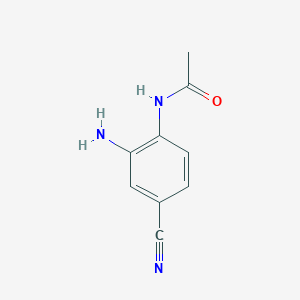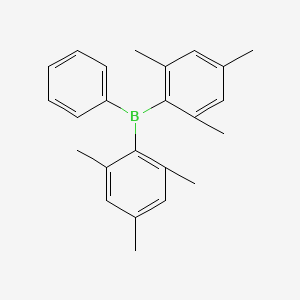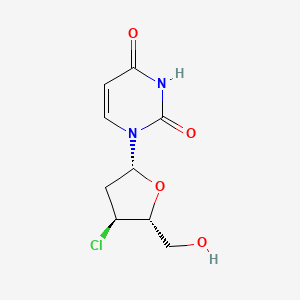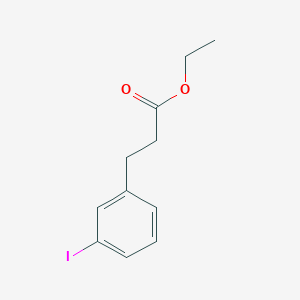![molecular formula C16H12N6O B8523768 N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8523768.png)
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide: is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole ring and a phenyl group, making it a versatile scaffold for the development of new drugs and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antiviral, and antimicrobial properties, among others .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics .
Mécanisme D'action
The mechanism of action of N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Imidazole derivatives: These compounds share the imidazole ring and have similar chemical properties.
Triazole derivatives: Compounds containing the triazole ring exhibit similar reactivity and biological activity.
Pyridine derivatives: These compounds have the pyridine ring and are used in various chemical and biological applications.
Uniqueness: N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of structural features. The presence of both the imidazo[1,2-a]pyridine core and the triazole ring, along with the phenyl group, provides a versatile scaffold that can be tailored for specific applications. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C16H12N6O |
|---|---|
Poids moléculaire |
304.31 g/mol |
Nom IUPAC |
N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(19-12-4-2-1-3-5-12)13-9-22-8-11(6-7-14(22)20-13)15-17-10-18-21-15/h1-10H,(H,19,23)(H,17,18,21) |
Clé InChI |
XHTWGWWNBBRFSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


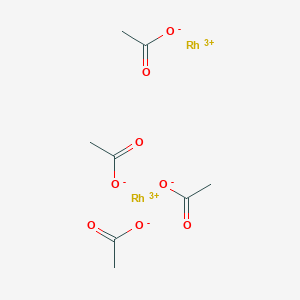
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)

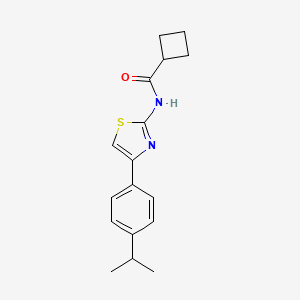
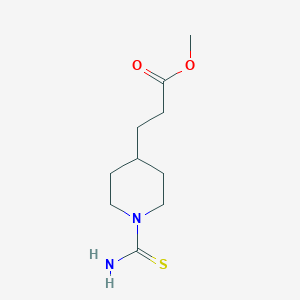
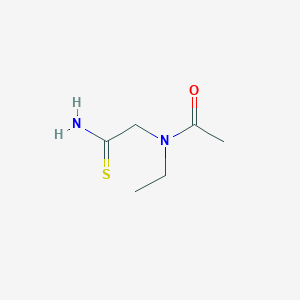
![2,2-Dimethylspiro[5,5]undec-8-en-1-one](/img/structure/B8523728.png)
